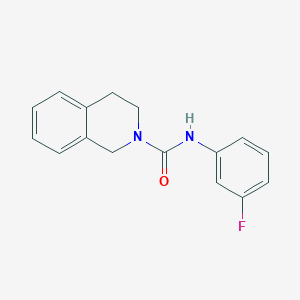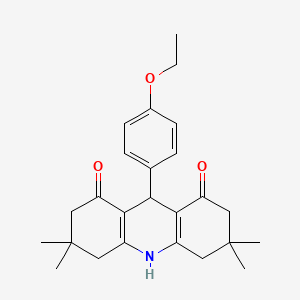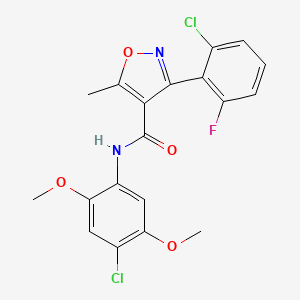
N-(3-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as FLI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLI belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects. In
Wirkmechanismus
The exact mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in the pathogenesis of cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and neuroprotective effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is its potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. This compound also exhibits anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative disorders. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-(3-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Future studies can also investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds with improved bioavailability and therapeutic efficacy. Finally, further studies can investigate the potential of this compound as a diagnostic tool for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-6-3-7-15(10-14)18-16(20)19-9-8-12-4-1-2-5-13(12)11-19/h1-7,10H,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOAJBBABULLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4-dichlorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B3463433.png)
![methyl 2-(benzoylamino)-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3463436.png)
![4-({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3463443.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463446.png)
![N-(4-fluorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463453.png)
![N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3463454.png)
![methyl 4-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3463460.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463464.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463468.png)
![5-[(4-methoxyphenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3463473.png)
![2-{5-[1-(dimethylamino)cyclopentyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B3463483.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B3463511.png)